5-(2-Chloro-5-fluorophenyl)nicotinonitrile
Description
Significance of Nicotinonitrile Scaffolds in Contemporary Medicinal Chemistry and Organic Synthesis
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their recurring presence in a multitude of biologically active compounds. ekb.egekb.eg This structural motif is a key component in several marketed drugs, highlighting its therapeutic relevance. ekb.egekb.eg The significance of the nicotinonitrile scaffold stems from its versatile chemical nature, which allows for a wide range of structural modifications, and its ability to interact with various biological targets.
The pyridine (B92270) ring itself is a common feature in numerous natural products and synthetic drugs, playing a crucial role in metabolic processes. ekb.eg The addition of a cyano group at the 3-position imparts specific electronic properties and serves as a valuable synthetic handle for further chemical transformations. researchgate.net
Key Biological Activities of Nicotinonitrile Derivatives:
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antihypertensive | Cardiovascular Diseases |
| Enzyme Inhibition | Various |
This table summarizes the broad spectrum of biological activities exhibited by compounds containing the nicotinonitrile scaffold, underscoring its importance in drug discovery.
In the field of organic synthesis, nicotinonitriles are valuable intermediates. researchgate.net The cyano group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing access to a wide array of derivatives. researchgate.net Furthermore, the pyridine ring can participate in various coupling reactions, allowing for the construction of complex molecular frameworks. researchgate.net
Overview of Halogenated Nicotinonitrile Derivatives in Modern Chemical Research
The introduction of halogen atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.govnih.gov Halogenation of the nicotinonitrile scaffold can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov
The presence of chloro and fluoro substituents, as seen in 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, is of particular interest. The chlorine atom can enhance the compound's hydrophobic character and participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. The fluorine atom, with its small size and high electronegativity, can alter the electronic properties of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity.
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.org However, the regioselective halogenation of the pyridine ring can be challenging due to its electron-deficient nature. nih.govnih.gov Consequently, the development of novel and efficient methods for the synthesis of halogenated nicotinonitrile derivatives remains an active area of research. nih.govchemrxiv.org
Historical Context of Nicotinonitrile Synthesis and Derivatization in Academic Research
The synthesis of nicotinonitrile and its derivatives has a rich history, with various methods being developed and refined over the years. One of the early and fundamental methods for preparing nicotinonitrile involves the dehydration of nicotinamide, often using a dehydrating agent like phosphorus pentoxide. orgsyn.org Another classical approach is the reaction of 3-bromopyridine (B30812) with cuprous cyanide. orgsyn.org
A significant advancement in the large-scale production of nicotinonitrile was the development of the ammoxidation of 3-methylpyridine (B133936) (β-picoline). orgsyn.org This gas-phase catalytic reaction involves the reaction of 3-methylpyridine with ammonia (B1221849) and oxygen and has become a major industrial method. orgsyn.org
Over time, a plethora of synthetic routes to substituted nicotinonitriles have been reported, often involving multi-component reactions that allow for the construction of complex molecules in a single step. researchgate.net These methods often utilize readily available starting materials and offer a high degree of structural diversity. researchgate.net The derivatization of the nicotinonitrile scaffold has been extensively explored, with modifications at various positions of the pyridine ring and transformations of the cyano group leading to a vast library of compounds with diverse biological activities. nih.gov
Timeline of Key Nicotinonitrile Synthesis Methods:
| Method | Description |
| Dehydration of Nicotinamide | A classical laboratory-scale synthesis. orgsyn.org |
| From 3-Halopyridines | Reaction with a cyanide source. orgsyn.org |
| Ammoxidation of 3-Methylpyridine | An important industrial process. orgsyn.org |
| Multi-component Reactions | Efficient construction of complex derivatives. researchgate.net |
This table highlights some of the key historical and modern methods for the synthesis of the nicotinonitrile core structure.
Structure
3D Structure
Properties
CAS No. |
1346692-29-2 |
|---|---|
Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(2-chloro-5-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-12-2-1-10(14)4-11(12)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
GSMFAXQPOWBABM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 5 2 Chloro 5 Fluorophenyl Nicotinonitrile
Chromatographic Methods for Purity Assessment and Analytical Separation
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound such as 5-(2-chloro-5-fluorophenyl)nicotinonitrile, GC-MS is an indispensable tool for purity assessment, reaction monitoring, and identification of trace-level impurities. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, the sample containing this compound would be injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. libretexts.org The choice of column is critical for effective separation. A nonpolar or medium-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is generally suitable for aromatic compounds. frontiersin.org The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. libretexts.org
Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source, typically an electron ionization (EI) source. In the EI source, high-energy electrons bombard the molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic charged fragments. chemguide.co.uk The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (molecular weight: 232.64 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a primary peak at m/z 232 (for the ³⁵Cl isotope) and a smaller peak at m/z 234 (for the ³⁷Cl isotope), with an intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the ion. nih.gov
The fragmentation pattern provides further structural confirmation. The fragmentation of the molecular ion is predictable based on the compound's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the phenyl and pyridine (B92270) rings, and the loss of the halogen or nitrile substituents. chemguide.co.ukmiamioh.edu
Table 1: Predicted Key Mass Fragments for this compound
| m/z (for ³⁵Cl) | Predicted Ion Fragment | Notes |
| 232/234 | [C₁₂H₆ClFN₂]⁺ | Molecular ion (M•+). The dual peak with a ~3:1 intensity ratio is characteristic of a monochlorinated compound. |
| 206/208 | [C₁₁H₆ClFN]⁺ | Loss of a cyano radical (•CN) from the molecular ion. |
| 197 | [C₁₂H₆FN₂]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 171 | [C₁₁H₆FN]⁺ | Loss of both a chlorine radical (•Cl) and a cyano radical (•CN). |
| 131 | [C₆H₃ClF]⁺ | Represents the 2-chloro-5-fluorophenyl cation, resulting from the cleavage of the C-C bond between the two aromatic rings. The corresponding isotopic peak would be at m/z 133. |
| 101 | [C₆H₃N₂]⁺ | Represents the 5-cyanopyridyl cation, resulting from the cleavage of the C-C bond between the two aromatic rings. |
This predictive data provides a robust framework for identifying this compound in a sample mixture and assessing its purity via GC-MS analysis.
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides definitive proof of a molecule's connectivity and stereochemistry, and offers detailed insights into its conformation and the intermolecular interactions that govern its packing in the solid state. For this compound, a crystallographic analysis would yield a wealth of structural information beyond the reach of spectroscopic methods.
The process begins with the growth of high-quality single crystals of the compound, a critical and often challenging step. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and refined.
A successful crystallographic analysis of this compound would provide:
Unambiguous Molecular Structure: It would confirm the atomic connectivity, definitively distinguishing it from any potential isomers.
Precise Geometric Parameters: High-precision data on bond lengths, bond angles, and torsion (dihedral) angles would be obtained.
Solid-State Conformation: The analysis would reveal the molecule's preferred conformation in the crystal lattice. A key parameter would be the dihedral angle between the planes of the 2-chloro-5-fluorophenyl ring and the nicotinonitrile ring. In similar biaryl pyridine structures, this angle can vary significantly depending on the steric and electronic effects of the substituents, often ranging from approximately 11° to over 80°. nih.govnih.gov
Crystal Packing and Intermolecular Interactions: The study would elucidate how individual molecules are arranged in the unit cell. The presence of aromatic rings, a nitrile group, and halogen atoms (Cl and F) suggests that the crystal packing would be stabilized by a combination of weak intermolecular forces. nih.gov These could include π–π stacking interactions between aromatic rings, dipole-dipole interactions involving the polar nitrile group, and halogen bonds (C-Cl···N or C-F···π). nih.govrsc.org The analysis of these interactions is crucial for understanding the material's physical properties.
The final refined crystal structure is typically reported with a set of crystallographic parameters, as exemplified in the table below, which summarizes the kind of data that would be generated.
Table 2: Example of Crystallographic Data Obtained from X-ray Analysis
| Parameter | Description |
| Chemical Formula | C₁₂H₆ClFN₂ |
| Formula Weight | 232.64 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| a, b, c [Å] | Unit cell dimensions along the x, y, and z axes. |
| α, β, γ [°] | Angles of the unit cell. |
| Volume [ų] | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density [g/cm³] | The theoretical density of the crystal. |
| R-factor / wR₂ | Residual factors indicating the quality of the fit between the crystallographic model and the experimental data. |
By providing a complete and precise atomic-level description, X-ray crystallography offers the ultimate structural characterization for this compound in the solid state.
Computational Chemistry and Molecular Modeling Studies of 5 2 Chloro 5 Fluorophenyl Nicotinonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No specific DFT studies on 5-(2-Chloro-5-fluorophenyl)nicotinonitrile have been identified in published literature. Such studies are crucial for understanding the electronic properties of a molecule.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Without DFT calculations, the energy levels of the HOMO and LUMO for this compound, and the corresponding energy gap, remain uncharacterized. This information is fundamental for assessing the molecule's kinetic stability and chemical reactivity.
Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors
Detailed predictions of spectroscopic data (such as IR and NMR spectra) and the calculation of chemical reactivity descriptors (like electronegativity, chemical hardness, and softness) derived from DFT are not available for this compound.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
There is no publicly accessible research detailing molecular docking simulations performed with this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Elucidation of Binding Modes and Affinities with Biological Macromolecules
Specific binding modes and the calculated binding affinities of this compound with any biological targets (e.g., proteins, enzymes, or DNA) have not been reported. This information is vital for predicting the compound's potential pharmacological activity.
Rationalization of Enzyme Inhibition Mechanisms through Computational Docking
As no docking studies have been published, there is no computational rationalization for any potential enzyme inhibition mechanisms for this compound. Such studies would typically identify key amino acid interactions and the binding energy within an enzyme's active site.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics simulations provide insight into the physical movement of atoms and molecules over time. No MD simulation studies for this compound are available in the scientific literature. Therefore, an analysis of its conformational flexibility, the stability of its potential ligand-target complexes, and the dynamics of binding are currently unelucidated.
Analysis of Intermolecular Interactions in Halogenated Nicotinonitrile Systems
The substitution of halogen atoms on the nicotinonitrile framework, as seen in this compound, introduces a complex array of non-covalent interactions that are pivotal in determining its crystal packing, physical properties, and potential biological activity. Halogen bonds, a class of non-covalent interactions where a halogen atom acts as an electrophilic species, are particularly significant. mdpi.comresearchgate.net The presence of both chlorine and fluorine atoms on the phenyl ring, alongside the nitrogen atom of the nitrile group, creates multiple sites for these interactions, including halogen-halogen, halogen-π, and hydrogen bonds. Computational methods provide a powerful lens through which to dissect and quantify these weak, yet influential, forces.
Quantitative computational analysis, primarily through Density Functional Theory (DFT) and high-level ab initio methods, is essential for characterizing the strength and nature of halogen-centric interactions. smu.edunih.gov In systems like this compound, the chlorine atom can form a "σ-hole"—a region of positive electrostatic potential on the outermost portion of the halogen's surface, opposite the C-Cl covalent bond. researchgate.net This positive region can interact favorably with nucleophilic sites, including the electron-rich belt of another halogen atom. researchgate.netnih.gov
Studies on halobenzene homodimers provide insight into the expected energies of these interactions. nih.gov Halogen···halogen interactions are highly directional and can be categorized based on their geometry. For instance, Type II interactions, which involve the σ-hole of one halogen interacting with the negative equatorial belt of another, are generally stabilizing. nih.gov In contrast, Type I interactions, which are symmetric, are often destabilizing due to repulsive forces between the negative belts. nih.gov
The binding energies for these interactions vary significantly with the size and polarizability of the halogen atom. nih.govnih.gov For instance, interactions involving chlorine are typically weaker than those involving bromine or iodine. Computational models estimate the binding energy of a Cl···Cl interaction in a C6H5Cl homodimer to be approximately -1.32 kcal/mol. nih.gov The interaction between chlorine and fluorine (Cl···F) would be influenced by fluorine's high electronegativity and less pronounced σ-hole, leading to weaker halogen bonds. Fluorine-fluorine (F···F) interactions are generally considered very weak and often dominated by dispersion forces rather than electrostatics.
| Interaction Type | Interacting Atoms | Calculated Binding Energy (kcal/mol) | Geometric Arrangement |
|---|---|---|---|
| Type II Halogen Bond | Cl···Cl | -1.32 | σ-hole···Equatorial Belt |
| Type II Halogen Bond | Br···Br | -1.80 | σ-hole···Equatorial Belt |
| Type II Halogen Bond | I···I | -2.20 | σ-hole···Equatorial Belt |
| Type I Repulsive | Cl···Cl | +0.60 | Equatorial Belt···Equatorial Belt |
Note: Data is generalized from studies on halobenzenes to illustrate the principles applicable to the halogenated phenyl group in the target compound. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgnih.govmdpi.com By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.
For a molecule like this compound, this analysis would map all close intermolecular contacts. The Hirshfeld surface is often visualized using a normalized contact distance (d_norm), which highlights regions of significant interaction. nih.govnih.gov Red spots on the d_norm surface indicate close contacts with distances shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or halogen bonds. nih.govresearchgate.net
A key output of this analysis is the 2D fingerprint plot, which summarizes all interactions by plotting the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). nih.gov The percentage contribution of each type of interaction to the total Hirshfeld surface area can be precisely calculated. In related halogenated aromatic structures, H···H, Cl···H, and C···H contacts typically account for the majority of interactions. nih.gov For the target compound, one would expect significant contributions from Cl···H and F···H contacts, as well as potential C···Cl, C···N, and π-π stacking interactions involving the aromatic rings. nih.govmdpi.com
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 30.7 | General van der Waals interactions. |
| Cl···H / H···Cl | 32.4 | Represents hydrogen bonding and other close contacts involving chlorine. |
| C···H / H···C | 24.0 | Indicates interactions involving aromatic and other C-H groups. |
| C···C | 6.2 | Suggests the presence of π-π stacking interactions. |
| C···Cl / Cl···C | 4.1 | Contacts between carbon and chlorine atoms. |
| N···H / H···N | 1.7 | Represents hydrogen bonding involving nitrogen atoms. |
Note: Data is derived from a study on trichlorido(1,10-phenanthroline-κ2N,N′)phenyltin(IV) to exemplify the outputs of Hirshfeld analysis. nih.gov
In Silico Screening and Virtual Ligand Design for Novel Nicotinonitrile Derivatives
The nicotinonitrile scaffold is a common feature in molecules with diverse biological activities, making it an attractive starting point for drug discovery. nih.gov In silico screening and virtual ligand design leverage computational power to explore vast chemical spaces, creating and evaluating novel derivatives based on a core structure like this compound. researchgate.net This process begins with the generation of a virtual library of compounds, where modifications are systematically made to the parent molecule. For instance, different substituents could be added to the phenyl ring or the pyridine (B92270) core to modulate properties like solubility, binding affinity, and metabolic stability.
Modern computational approaches allow for the creation of immense virtual databases, containing millions or even billions of theoretically possible molecules. researchgate.net By applying various filtering and scoring methods, researchers can efficiently sift through these libraries to identify a smaller, more manageable set of candidates for synthesis and experimental testing. mdpi.commdpi.com
Predictive modeling is the cornerstone of in silico drug discovery. Once a virtual library of nicotinonitrile derivatives is generated, a series of computational filters and models are applied to assess their drug-like properties and potential biological activity.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.comnih.gov For nicotinonitrile derivatives, which have been investigated as potential kinase inhibitors, docking studies can estimate the binding affinity (often expressed as a docking score or free energy of binding) to the ATP-binding site of a target kinase, such as VEGFR-2. nih.govmdpi.com The model also reveals key interactions, like hydrogen bonds and halogen bonds, that stabilize the ligand-protein complex. nih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are crucial for evaluating the pharmacokinetic profile of virtual compounds. mdpi.com These models predict properties such as aqueous solubility, blood-brain barrier penetration, and potential toxicity, helping to eliminate candidates that are likely to fail in later stages of drug development. mdpi.com
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.com By screening nicotinonitrile derivatives against a pharmacophore model developed from known active compounds, researchers can identify novel molecules that possess the required features to interact with a specific biological target.
| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted Aqueous Solubility | Predicted BBB Penetration |
|---|---|---|---|---|
| CFPN-Parent | None (Parent Compound) | -7.5 | Low | High |
| CFPN-001 | Replace -Cl with -OH | -7.9 | Moderate | Moderate |
| CFPN-002 | Add -NH2 to phenyl ring | -8.5 | Good | Low |
| CFPN-003 | Replace -F with -OCH3 | -7.2 | Low | High |
| CFPN-004 | Add -COOH to phenyl ring | -9.1 | Good | Very Low |
Note: The data in this table is illustrative and does not represent actual experimental or computational results for these specific molecules. It serves to demonstrate the type of data generated during an in silico screening process based on methodologies described in the literature. nih.govmdpi.com
Mechanistic Investigations of 5 2 Chloro 5 Fluorophenyl Nicotinonitrile S Chemical Reactivity
Reaction Mechanisms Involving the Nitrile Group and its Electrophilicity
The nitrile (cyano) group in 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is a key functional group that dictates a significant portion of the molecule's chemical behavior. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, a result of the high electronegativity of the nitrogen atom. This inherent electrophilicity can be further enhanced by protonation or coordination with a Lewis acid, making the carbon atom more susceptible to nucleophilic attack.
A variety of nucleophiles can react with the nitrile group, leading to a range of products. Common transformations include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. The reaction proceeds through the nucleophilic addition of water or hydroxide (B78521) ions to the electrophilic carbon of the nitrile.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
The electrophilic character of the nitrile's carbon atom is a central feature of its reactivity, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.
Reactivity of Halogen Substituents on the Pyridine (B92270) and Phenyl Rings in Substitution Reactions
The presence of chloro and fluoro substituents on both the pyridine and phenyl rings introduces sites for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom, is particularly activated towards nucleophilic attack.
In the context of SNAr reactions, the position of the halogen substituent on the pyridine ring is crucial. Halogens at the 2- and 4-positions are significantly more reactive than those at the 3- or 5-positions. This is because the negative charge in the Meisenheimer intermediate, formed upon nucleophilic attack, can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.
Regarding the leaving group ability of the halogens in SNAr reactions, fluoride (B91410) is generally a much better leaving group than chloride. This is often referred to as the "element effect" and is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. Therefore, in a molecule containing both chloro and fluoro substituents on a pyridine ring, the fluoro substituent would be expected to be more readily displaced in an SNAr reaction.
Influence of Substituents on Electronic Properties and Preferred Reaction Pathways
This electron deficiency has several important consequences:
Activation towards Nucleophilic Attack: The electron-poor nature of both the pyridine and the substituted phenyl ring makes them susceptible to nucleophilic attack. As discussed, this is particularly true for the pyridine ring, which is activated for SNAr reactions.
Deactivation towards Electrophilic Attack: Conversely, the electron-withdrawing substituents deactivate the aromatic rings towards electrophilic aromatic substitution (EAS) reactions. Electrophilic attack on the pyridine ring is generally difficult and requires harsh conditions.
Modulation of Acidity/Basicity: The electron-withdrawing groups decrease the basicity of the pyridine nitrogen.
Computational studies on similar substituted aromatic and heterocyclic compounds can provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). Such studies can help predict the most likely sites for nucleophilic and electrophilic attack and rationalize the observed reactivity. For instance, the calculated molecular electrostatic potential (MEP) map would likely show regions of positive potential (electron deficiency) around the carbon atoms attached to the halogens and the nitrile group, indicating their susceptibility to nucleophilic attack.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Cyano (-CN) | Pyridine-3 | Strongly electron-withdrawing (inductive and resonance) | Enhances electrophilicity of the nitrile carbon; deactivates the pyridine ring towards EAS; activates the pyridine ring towards nucleophilic attack. |
| Nitrogen (in pyridine ring) | Pyridine-1 | Strongly electron-withdrawing (inductive) | Deactivates the entire pyridine ring towards EAS; activates positions 2, 4, and 6 towards nucleophilic attack. |
| Chloro (-Cl) | Phenyl-2 | Electron-withdrawing (inductive); weakly electron-donating (resonance) | Deactivates the phenyl ring towards EAS; can act as a leaving group in SNAr reactions. |
| Fluoro (-F) | Phenyl-5 | Strongly electron-withdrawing (inductive); weakly electron-donating (resonance) | Deactivates the phenyl ring towards EAS; can act as a leaving group in SNAr reactions, generally more reactive than chloro. |
Kinetic Studies of Key Synthetic and Degradative Reactions Involving Nicotinonitrile Compounds
Kinetic studies provide quantitative data on the rates and mechanisms of chemical reactions. For compounds like this compound, kinetic analysis of its synthesis and degradation pathways is crucial for optimizing reaction conditions and understanding its environmental fate.
Synthetic Reactions: The synthesis of 5-aryl-nicotinonitriles often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. Kinetic studies of these reactions can elucidate the role of the catalyst, ligands, and reaction parameters on the rate of formation of the desired product. For example, the rate of a Suzuki coupling reaction can be influenced by the nature of the halide on the pyridine ring, with bromo- and iodo-pyridines generally being more reactive than chloro-pyridines.
Degradative Reactions: The degradation of nicotinonitrile derivatives can occur through various pathways, including hydrolysis, oxidation, and photolysis. Kinetic studies of these processes are important for assessing the compound's stability and persistence. For instance, the rate of hydrolysis of the nitrile group to a carboxylic acid is dependent on pH and temperature. The photodegradation of fluorinated aromatic compounds can also be a significant degradation pathway, with the rate being influenced by the wavelength of light and the presence of photosensitizers.
| Reaction Type | Compound/System | Kinetic Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling (Synthesis) | Coupling of 5-bromonicotinate with arylboronic acid | Yield | 75-89% | Pd(PPh₃)₄, Na₂CO₃, EtOH/PhMe, 90°C, 24h | researchgate.net |
| Hydrolysis (Degradation) | Benzyl (B1604629) nicotinate | First-order rate constant (k) | 0.0079 min⁻¹ | Aqueous solution, pH 9.04, 50°C | researchgate.net |
| Thermal Degradation | Poly(arylene ether nitrile) (PAEN) | Activation Energy (Ea) | 192.45 kJ/mol (Kissinger method) | Nitrogen atmosphere | researchgate.net |
| Photodegradation | 2-(Trifluoromethyl)phenol | Photolysis rate constant (k) | 26.4 ± 0.64 h⁻¹ | Aqueous solution, pH 7 | nih.gov |
Biological Targets and Enzymatic Interaction Studies of Nicotinonitrile Derivatives
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition by Nicotinonitrile Analogues
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov Located in the inner mitochondrial membrane, it catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step for the production of pyrimidines necessary for DNA and RNA synthesis. nih.govnih.gov This function makes DHODH an attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. nih.govnih.govmedchemexpress.com
Malignant cells, in particular, often exhibit a heightened dependence on de novo pyrimidine production, creating a potential therapeutic window for DHODH inhibitors. nih.gov Inhibition of DHODH can lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Several potent DHODH inhibitors have been identified, including Brequinar and Leflunomide, which have demonstrated efficacy in preclinical and clinical settings. nih.govmedchemexpress.com
While direct studies on 5-(2-Chloro-5-fluorophenyl)nicotinonitrile as a DHODH inhibitor are not extensively documented in the available literature, the broader class of heterocyclic compounds is under constant investigation for new DHODH inhibitors. The development of novel small molecules that target this enzyme remains an active area of research, aiming to find compounds with improved potency and selectivity for cancer therapy. nih.govnih.gov
Kinase Inhibition by Nicotinonitrile Scaffolds
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nicotinonitrile scaffold has proven to be a valuable starting point for the design of potent kinase inhibitors.
PIM kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play significant roles in cell survival, proliferation, and tumorigenesis. nih.govnih.gov They are frequently overexpressed in various hematological and solid tumors, making them a compelling target for anticancer drug development. nih.gov
A novel series of nicotinonitrile derivatives has been designed and synthesized, demonstrating significant cytotoxic activities against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). nih.govresearchgate.net Certain derivatives exhibited potent, sub-micromolar inhibitory activity against all three PIM kinase isoforms. nih.gov For instance, compound 8e from one study was identified as a particularly potent pan-Pim kinase inhibitor, with IC50 values ≤ 0.28 μM against the three isoforms, comparable to the broad-spectrum kinase inhibitor Staurosporine. nih.govresearchgate.net
Mechanistic studies, including molecular docking and dynamic simulations, have provided insights into the binding of these nicotinonitrile derivatives to PIM-1 kinase. These studies suggest a stable complex formation with high binding affinity. nih.govresearchgate.net The interaction often involves exploiting specific electrostatic potentials within the kinase's active site. nih.gov In cancer cells, the inhibition of PIM-1 by these compounds has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis by upregulating key proteins like p53 and caspase-3. nih.govcarta-evidence.org Further research has identified other nicotinonitrile-based compounds, such as 7b , with potent PIM-1 kinase inhibition at nanomolar concentrations. researchgate.net
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Compound 8e | Pan-Pim Kinase | ≤ 0.28 µM | nih.govresearchgate.net |
| Compound 4k | PIM-1 Kinase | 21.2 nM | researchgate.net |
| Compound 7b | PIM-1 Kinase | 18.9 nM | researchgate.net |
| Staurosporine (Control) | PIM-1 Kinase | 16.7 nM | researchgate.net |
MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are key players in the regulation of mRNA translation and are implicated in tumorigenesis. nih.govnih.gov They phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a critical step in promoting the translation of proteins involved in cell growth and survival. nih.govnih.gov Consequently, inhibiting MNK1 and MNK2 has emerged as a promising strategy in oncology. nih.govacs.org
The 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold, which can be synthesized from nicotinonitrile intermediates, has been identified as a novel core structure for MNK1/2 inhibitors. nih.govacs.org A series of derivatives based on this scaffold was synthesized and evaluated for inhibitory effects on MNK1 and MNK2 kinase activity. nih.gov Several of these compounds were found to effectively inhibit the kinases in vitro and reduce the phosphorylation of eIF4E in cancer cells. nih.govacs.org
One of the hit compounds, EB1 , demonstrated selectivity for MNK1 over MNK2. nih.govacs.org Molecular modeling suggests that this class of inhibitors binds to the inactive conformation of MNK1, acting as Type II kinase inhibitors that prevent the kinase from adopting its active state. nih.govacs.org
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| EB1 | MNK1 | 0.69 µM | nih.govacs.org |
| MNK2 | 9.4 µM | nih.govacs.org |
The Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) are central components of signaling pathways that drive cancer cell proliferation, survival, and resistance to therapy. nih.govrsc.org The EGFR/PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers. rsc.org Adaptive resistance is a major challenge in targeted cancer therapy, where inhibition of one pathway can lead to compensatory activation of another. nih.gov For instance, resistance to EGFR inhibitors can be mediated by the PI3K pathway, providing a strong rationale for the dual inhibition of both kinases. nih.govscilit.com
While specific research on this compound in this context is limited, related heterocyclic structures have been developed as dual EGFR and PI3K inhibitors. nih.gov A structure-based design approach led to the identification of MTX-531 , a molecule designed to concurrently inhibit both EGFR and PI3K. nih.gov Such dual inhibitors aim to overcome the adaptive resistance mechanisms that limit the effectiveness of single-target agents. nih.gov In non-small cell lung cancer (NSCLC) cells with wild-type EGFR, the PI3K inhibitor LY294002 was shown to enhance sensitivity to the EGFR inhibitor erlotinib, demonstrating the potential of a combination approach. nih.gov This synergistic effect is often dependent on the mutational status of key genes like PIK3CA. nih.gov
Broader Enzyme Inhibition Studies of Nicotinonitrile Derivatives
The chemical versatility of the nicotinonitrile scaffold has led to its investigation against a wider range of enzymatic targets beyond kinases.
In an effort to discover novel and selective enzyme inhibitors, a series of nicotinonitrile derivatives were synthesized and evaluated for their in vitro inhibitory activities against α-glucosidase, tyrosinase, and urease. researchgate.net These enzymes have distinct and important biological roles.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net
Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. researchgate.netnih.gov
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. researchgate.net
The study found that the synthesized nicotinonitrile derivatives displayed a range of inhibitory activities, from moderate to excellent, against these three enzymes. researchgate.net Notably, one compound (Compound 1 in the study) showed more significant selective inhibition of α-glucosidase than the standard drug, acarbose. researchgate.net
| Enzyme | Compound 1 (IC50) | Acarbose (Standard, IC50) | Reference |
|---|---|---|---|
| α-Glucosidase | 27.09 ± 0.12 µM | 40.00 ± 0.70 µM | researchgate.net |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. A study on newly synthesized nicotinonitrile derivatives demonstrated that this class of compounds can exhibit inhibitory activity against AChE nih.gov. The in vivo effects of certain nicotinonitrile molecules on biochemical parameters, including AChE, have been investigated, showing a reduction in the level of this enzyme nih.gov.
While direct studies on the AChE inhibitory activity of this compound are not currently available, the potential for such activity exists within its chemical class. The evaluation of novel nicotinonitrile derivatives typically involves in vitro assays to determine their half-maximal inhibitory concentration (IC50) against AChE.
Table 1: Illustrative Data for AChE Inhibition Assay
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Reference Inhibitor (e.g., Donepezil) | 0.01 | 25 | 0.04 |
| 0.1 | 55 | ||
| 1 | 90 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key mediators of inflammation through the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a major focus of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition. Some studies have explored the potential of various heterocyclic compounds as COX inhibitors nih.govresearchgate.net.
Specific research on the interaction between this compound and COX enzymes has not been identified. However, in vitro assays are commonly employed to screen for and characterize the COX inhibitory potential of new chemical entities. These assays measure the enzymatic activity in the presence of the test compound to determine IC50 values for both COX-1 and COX-2, allowing for an assessment of potency and selectivity nih.gov.
Table 2: Illustrative Data for COX-1 and COX-2 Inhibition Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib (Reference) | >10 | 0.05 | >200 |
| Ibuprofen (Reference) | 5 | 10 | 0.5 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Interaction with Other Biological Macromolecules and Pathways
Nucleotide biosynthesis pathways are essential for cell growth and proliferation, making them attractive targets for anticancer and antimicrobial therapies. These pathways involve a series of enzymatic steps that synthesize purines and pyrimidines. There is no direct evidence to suggest that this compound modulates nucleotide biosynthesis. However, novel heterocyclic compounds are often evaluated for their effects on these pathways, particularly in the context of cancer research.
DNA intercalators are molecules that can insert themselves between the base pairs of DNA, which can interfere with DNA replication and transcription, leading to cytotoxic effects. Topoisomerase II is an enzyme that plays a crucial role in managing DNA topology; its inhibition can lead to DNA damage and cell death. While certain heterocyclic compounds have been investigated as DNA intercalators and topoisomerase II inhibitors, there is no specific research indicating that this compound possesses these activities. Assays to determine DNA intercalation often involve spectroscopic methods, while topoisomerase II inhibition is typically measured through DNA relaxation or cleavage assays.
Protein farnesyltransferase and geranylgeranyltransferase type-1 are enzymes involved in the post-translational modification of proteins, a process known as prenylation. This modification is crucial for the function of many proteins involved in cellular signaling, including Ras proteins, which are often mutated in cancer. A structurally related compound, 2-chloro-5-(3-chloro-phenyl)-6-{[(R)-(4-cyano-phenyl)(1-methyl-1H-imidazol-5-yl)methoxy]methyl}pyridine-3-carbonitrile, has been noted in the DrugBank database as having a potential interaction with Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha drugbank.com. This suggests that other nicotinonitrile derivatives could also interact with this target. However, no direct experimental evidence for this compound has been found.
In Vitro Biochemical Assays for Target Validation and Potency Determination
The validation of a biological target and the determination of a compound's potency are critical steps in drug discovery. A variety of in vitro biochemical assays are employed for this purpose domainex.co.ukpatsnap.com. For enzyme targets, these assays typically measure the rate of the enzymatic reaction in the presence and absence of an inhibitor.
For a novel compound like this compound, a primary screen against a panel of kinases and other enzymes would be a common starting point. If activity is observed, more detailed enzymatic assays would follow to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further mechanistic studies might include kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
High-throughput screening (HTS) platforms, such as AlphaScreen-based assays, have been used to identify novel inhibitors from large compound libraries, including nicotinonitrile derivatives nih.govrsc.orgresearchgate.net. These assays are designed to be rapid and sensitive, allowing for the testing of thousands of compounds in a short period. Following a primary HTS, hit compounds are typically subjected to a series of validation and secondary assays to confirm their activity and determine their potency and selectivity.
Table 3: Overview of Common In Vitro Biochemical Assays for Target Validation
| Assay Type | Principle | Information Obtained | Example Application |
| Enzyme Inhibition Assay | Measures the reduction in the rate of an enzyme-catalyzed reaction. | IC50, Ki, mode of inhibition. | Determining the potency of an inhibitor against a specific kinase. |
| Binding Assay | Measures the direct interaction between a compound and its target protein. | Kd (dissociation constant), binding affinity. | Confirming target engagement of a potential drug candidate. |
| Cell-Based Assay | Measures a biological response in a cellular context. | EC50, assessment of cellular permeability and downstream effects. | Evaluating the effect of a compound on a signaling pathway in cancer cells. |
This table provides a general overview and is not based on specific experimental data for this compound.
Elucidation of Enzyme Inhibition Kinetics and Mechanisms (Competitive, Non-competitive)
Extensive searches of publicly available scientific literature and chemical databases did not yield specific enzyme inhibition kinetic studies for the compound this compound. Therefore, a detailed analysis of its specific inhibitory constants (Kᵢ), half-maximal inhibitory concentration (IC₅₀), or its precise mechanism of action (e.g., competitive, non-competitive) against any particular enzyme is not possible at this time.
However, the broader class of nicotinonitrile derivatives has been the subject of numerous investigations, revealing their potential as inhibitors of various key enzymes involved in pathological conditions. These studies provide a strong framework for understanding how a compound like this compound could theoretically be evaluated and what its kinetic profile might entail. The elucidation of enzyme inhibition kinetics is fundamental to drug discovery, as it defines the potency, selectivity, and mode of action of a potential therapeutic agent.
Principles of Enzyme Inhibition Kinetics
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. The study of the rate of enzyme-catalyzed reactions, or enzyme kinetics, can reveal the mechanism of inhibition. The two most common forms of reversible inhibition are competitive and non-competitive.
Competitive Inhibition: In this mechanism, the inhibitor molecule is structurally similar to the substrate and binds to the active site of the enzyme. quora.com This binding event prevents the natural substrate from accessing the active site. The inhibitor and the substrate are in direct competition for the same binding location. quora.com Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Kₘ) of the enzyme, while the maximum velocity (Vₘₐₓ) remains unchanged. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. quora.com
Non-competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. quora.com This binding event causes a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency, without preventing the substrate from binding. knyamed.com The inhibitor can bind to either the free enzyme or the enzyme-substrate complex. quora.com This type of inhibition is characterized by a decrease in the Vₘₐₓ, while the Kₘ remains unchanged. knyamed.com Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. knyamed.com
Research Findings in Nicotinonitrile Derivatives
While data on this compound is unavailable, studies on other nicotinonitrile-based molecules highlight the common targets and inhibitory profiles for this class of compounds.
Tyrosine Kinase Inhibition: A novel series of nicotinonitrile derivatives were synthesized and evaluated for their antiproliferative activity. The study found that the most potent compounds, 8 and 5g, strongly inhibited tyrosine kinase (TK) with IC₅₀ values of 311 nM and 352 nM, respectively. nih.gov Tyrosine kinases are a critical family of enzymes involved in cellular signaling pathways that regulate growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a key target for therapeutic inhibitors.
Pim Kinase Inhibition: In another study, a series of nicotinonitrile derivatives were designed and evaluated for their cytotoxic activities and enzyme inhibitory potential against Pim kinases, which are implicated in cancer cell survival and proliferation. nih.gov Several derivatives exhibited IC₅₀ values in the sub-micromolar to low micromolar range against the three Pim kinase isoforms. nih.gov The most potent compound, 8e, had an IC₅₀ of ≤ 0.28 μM against all three Pim kinases. nih.gov Further molecular docking studies suggested a stable binding affinity within the kinase domain. nih.gov
GCN5 Histone Acetyltransferase (HAT) Inhibition: A trisubstituted nicotinonitrile derivative, identified as DC_HG24-01, was discovered as a novel inhibitor of the human histone acetyltransferase GCN5. nih.govrsc.org This enzyme plays a role in chromatin remodeling and gene expression and is a target in oncology. nih.gov The compound DC_HG24-01 exhibited an IC₅₀ value of 3.1 ± 0.2 μM against hGCN5. nih.govrsc.org Docking studies suggested that the inhibitor likely occupies the binding pocket of the acetyl-CoA cofactor, indicating a potentially competitive mechanism of inhibition with respect to this co-substrate. nih.govrsc.org A kinetic analysis of the related yeast GCN5 revealed that the product CoA acts as a competitive inhibitor against AcCoA, while the acetylated histone product displays non-competitive inhibition against both substrates, supporting a sequential binding mechanism. nih.gov
These examples demonstrate that nicotinonitrile-based compounds are versatile enzyme inhibitors. The specific mechanism, whether competitive or non-competitive, is dependent on the unique structure of the derivative and the architecture of the enzyme's active or allosteric sites. Kinetic studies are crucial for elucidating these mechanisms and quantifying the potency of inhibition.
Illustrative Data on Nicotinonitrile Derivatives
The following table presents representative data from the literature on various nicotinonitrile derivatives to illustrate how enzyme inhibition findings are typically reported. It is important to reiterate that this data does not pertain to this compound.
| Derivative ID | Target Enzyme | IC₅₀ (nM) | Putative Mechanism |
| Compound 8 | Tyrosine Kinase | 311 | Not specified |
| Compound 5g | Tyrosine Kinase | 352 | Not specified |
| Compound 8e | Pim-1 Kinase | ≤ 280 | Not specified |
| DC_HG24-01 | hGCN5 | 3100 | Competitive (vs. Acetyl-CoA) |
Structure Activity Relationship Sar and Rational Ligand Design Approaches for Nicotinonitrile Scaffolds
Systematic Modification of the Nicotinonitrile Core and Phenyl Substituents
Systematic modifications of the nicotinonitrile core and its substituents are fundamental to exploring the chemical space and optimizing biological activity. Changes to the pyridine (B92270) ring, the nitrile group, and the phenyl substituent can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and binding interactions. In the case of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, the chlorine and fluorine atoms on the phenyl ring play a critical role in defining its interaction with biological targets.
The position and nature of halogen substituents can significantly influence inhibitory activity. A molecular dynamics study on a series of 5-methylpyrimidine-pyridinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) mutant provided insights that can be extrapolated to the nicotinonitrile scaffold. The study revealed that the substitution position of chlorine and fluorine atoms on the phenyl ring leads to substantial differences in inhibitory potency. nih.gov
Key findings from such studies indicate:
Steric Effects: The position of a larger halogen, like chlorine, is a primary determinant of activity through steric influence. For instance, a chlorine atom at the 2-position (ortho) of the phenyl ring might force the ring into a specific conformation that is either favorable or unfavorable for binding within a protein's active site. nih.gov
Electrostatic Interactions: Fluorine, being highly electronegative, can form favorable interactions with positively charged residues like lysine (B10760008) within a binding pocket. However, it can also create repulsive forces with negatively charged residues such as glutamate. The precise location of the fluorine atom dictates whether these interactions are productive. nih.gov
Hydrophobic and van der Waals Interactions: Halogens enhance the lipophilicity of the phenyl ring, which can strengthen hydrophobic interactions within the target protein. The larger van der Waals radius of chlorine compared to fluorine can allow it to better occupy and stabilize interactions within a hydrophobic cavity. nih.govnih.gov
| Compound/Scaffold | Target | Key SAR Finding Related to Halogen Position | Reference |
| 5-Methylpyrimidine-pyridinone | EGFR Mutant | A Chlorine atom at the 2-position of the phenyl ring was less active than one at the 6-position, suggesting a significant steric effect. | nih.gov |
| 5-Methylpyrimidine-pyridinone | EGFR Mutant | A Fluorine atom at the 5-position of the phenyl ring showed stronger activity than when placed at the 3- or 4-positions, highlighting the importance of specific electrostatic interactions. | nih.gov |
| Benzimidazole Derivatives | Antifungal | A 2,4-difluorinated benzyl (B1604629) ring exhibited the highest antifungal activity compared to other halogenation patterns. | nih.gov |
The nicotinonitrile moiety itself offers several points for interaction and modification that are critical for molecular recognition.
The Nitrile Group: The cyano (-C≡N) group is a versatile pharmacophore. Its linear geometry and strong electron-withdrawing nature allow it to serve multiple roles:
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with backbone NH groups or specific amino acid side chains in a protein target.
Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, enabling it to participate in favorable polar interactions within the binding site.
Bioisostere: It can act as a bioisostere for other functional groups like a carbonyl group or even a halogen atom, helping to fine-tune electronic and steric properties. researchgate.net
Metabolic Blocker: Introduction of a nitrile can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the compound's stability and half-life. researchgate.net
The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature for molecular recognition. It is a hydrogen bond acceptor and its basicity can be crucial for forming salt bridges or critical hydrogen bonds with acidic residues in a target protein. For example, in nicotinic agonists, the pyridine nitrogen is a well-established hydrogen bond acceptor that interacts with a backbone NH group at the receptor's subunit interface. nih.gov Modifications to the pyridine ring, such as the introduction of other substituents or its replacement with other heterocycles, can drastically alter a compound's binding mode and selectivity. Studies on Pim kinase inhibitors with a nicotinonitrile core have shown that derivatization at the 2- and 6-positions of the pyridine ring can significantly modulate potency and selectivity. nih.govresearchgate.net
Bioisosteric Replacements in this compound Derivatives and Analogues
Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comufrj.br For a molecule like this compound, several bioisosteric replacements could be envisioned.
Nitrile Group Replacements: The nitrile group can be replaced by other small, linear, or polar groups. For example, an acetylenic group (-C≡CH) could mimic its linear shape, while an oxazole (B20620) or a thiazole (B1198619) ring could replace its hydrogen-bonding and dipolar characteristics. In some contexts, a trifluoromethyl (-CF3) group can be a bioisostere for a bromine atom, which in turn has similarities to a nitrile group. cambridgemedchemconsulting.com
Halogen Replacements: The chlorine and fluorine atoms can be interchanged or replaced with other groups. A classic bioisosteric replacement for a hydrogen atom is a fluorine atom, due to their similar van der Waals radii. u-tokyo.ac.jp A chlorine atom might be replaced by a methyl (-CH3) or trifluoromethyl (-CF3) group to probe the importance of size versus electronic effects.
Ring Replacements: The phenyl ring could be replaced by other aromatic heterocycles like thiophene (B33073) or pyridine to explore alternative π-stacking and hydrogen bonding interactions. cambridgemedchemconsulting.com Similarly, the central pyridine ring could be swapped for another heterocycle, such as a pyrimidine (B1678525), to alter the position and vector of the crucial nitrogen atom.
Pharmacophore Modeling and Lead Optimization Strategies for Nicotinonitrile-Based Ligands
Pharmacophore modeling is a computational approach that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target. dovepress.com For nicotinonitrile-based ligands, a pharmacophore model would typically include:
An aromatic ring feature corresponding to the substituted phenyl group.
One or more hydrophobic/halogen bond features representing the chloro and fluoro substituents.
A hydrogen bond acceptor feature for the pyridine nitrogen.
A hydrogen bond acceptor/polar feature for the nitrile group.
Once a pharmacophore model is established from a set of active compounds, it can be used as a 3D query to screen large virtual libraries for new, structurally diverse molecules that fit the model. nih.gov This is a powerful lead optimization strategy. For example, if initial hits suffer from poor solubility or metabolic instability, the pharmacophore model can guide the design of new analogs that retain the key binding features while incorporating different scaffolds to improve their drug-like properties. dovepress.com
Ligand-Based and Structure-Based Drug Design Principles Applied to Nicotinonitrile Scaffolds
Both ligand-based and structure-based approaches are integral to the rational design of drugs based on the nicotinonitrile scaffold.
Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods are employed. nih.gov These rely on the knowledge of a set of molecules known to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structures of nicotinonitrile analogs with changes in their biological activity. For example, a QSAR model could quantify how much the activity changes with different halogen substitutions on the phenyl ring.
Pharmacophore Modeling: As described above, this is a key LBDD technique used to identify the crucial interaction points from a series of active ligands. dovepress.com
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography), SBDD provides a powerful, direct approach to inhibitor design.
Molecular Docking: Computational docking can be used to predict the binding pose of this compound within the active site of its target. This allows for a detailed analysis of the interactions. For instance, docking studies of nicotinonitrile-based Pim-1 kinase inhibitors showed that the compounds fit into the ATP-binding pocket, with the nitrile group forming key interactions. nih.govresearchgate.net
De Novo Design: The crystal structure can be used to design novel molecules from scratch, fragment by fragment, to perfectly complement the shape and chemical environment of the binding site.
Often, an integrated approach combining both ligand- and structure-based methods yields the best results. A pharmacophore model derived from known ligands can be used to filter docking poses or to screen for compounds that are then subjected to more computationally intensive docking and scoring. nih.gov
Academic and Research Applications of Nicotinonitrile Derivatives
Utility as Precursors for Advanced Heterocyclic Organic Synthesis
The chemical reactivity of the nicotinonitrile scaffold makes it an exceptionally useful precursor for the synthesis of more complex heterocyclic systems. The cyano group and the pyridine (B92270) ring can participate in a variety of chemical transformations, allowing for the construction of fused-ring structures. Researchers have utilized nicotinonitrile derivatives as starting materials to build diverse molecular architectures, such as furopyridines, pyrazolopyridines, and pyridopyrazolopyrimidines. researchgate.net
These synthetic pathways often involve multicomponent reactions where the nicotinonitrile moiety acts as a foundational building block. researchgate.netnih.gov For example, the reaction of nicotinonitrile derivatives with other reagents can lead to the formation of polycyclic compounds with potential applications in materials science and medicinal chemistry. researchgate.net The ability to readily construct complex molecules from this scaffold underscores its importance in synthetic organic chemistry.
Significance as Scaffolds in Academic Drug Discovery and Development
The nicotinonitrile nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved pharmaceuticals. researchgate.netekb.egekb.eg Several marketed drugs, including Bosutinib, Neratinib, Milrinone, and Olprinone, feature this core structure, highlighting its compatibility with biological targets. researchgate.netekb.egbohrium.com
In academic drug discovery, this scaffold is frequently employed to design and synthesize novel therapeutic agents. Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological receptors and enzymes. Researchers have developed numerous nicotinonitrile-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. researchgate.netekb.eg The versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of new drug candidates. ekb.eg
Contributions to the Investigation of Fundamental Biochemical and Biological Processes
Nicotinonitrile derivatives serve as crucial molecular probes for investigating fundamental biochemical and biological pathways. By designing molecules that target specific enzymes or receptors, researchers can elucidate the roles these proteins play in cellular function and disease. For instance, novel nicotinonitrile derivatives have been synthesized to act as potent inhibitors of key enzymes like tyrosine kinases (TK) and aurora kinases, which are critical in cell signaling and division. ekb.egnih.gov
The study of how these compounds interact with their targets provides valuable insights into enzyme kinetics, protein structure, and the mechanisms of signal transduction. researchgate.net The inhibition of acetylcholinesterase and the antagonism of adenosine (B11128) receptors by certain nicotinonitrile derivatives have also been explored, contributing to the understanding of neurobiology and cellular communication. ekb.eg These compounds allow for the modulation of specific biological processes, helping to unravel complex cellular mechanisms. researchgate.net
| Derivative Class | Biological Target/Process Investigated | Significance |
| Pyrazolopyridine Hybrids | Tyrosine Kinase (TK) Inhibition | Elucidation of cell signaling pathways in cancer. nih.gov |
| Furo[2,3-b]pyridines | AKT1, ERα, HER2 Kinases | Understanding key pathways in breast cancer. |
| 2-Substituted Pyridines | Acetylcholinesterase (AChE) | Investigation of enzyme function in the nervous system. ekb.eg |
| Thiazole-Nicotinonitrile Hybrids | Free Radical Scavenging | Studying mechanisms of oxidative stress. researchgate.net |
Emerging Areas of Research for Halogenated Nicotinonitriles
The introduction of halogen atoms, such as chlorine and fluorine, onto the nicotinonitrile scaffold can significantly enhance its biological activity and physicochemical properties. mdpi.comnih.gov Halogenation can improve metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.com Consequently, halogenated nicotinonitriles are a focus of emerging research in several therapeutic areas.
Halogenated organic compounds have demonstrated potential against a range of viruses. mdpi.commdpi.com Research into nicotinonitrile derivatives has shown that they can serve as scaffolds for molecules with antiviral properties. nih.govnih.gov The incorporation of halogens is a strategy being explored to enhance this activity. Studies on various halogenated molecules suggest that they can interfere with viral replication and entry into host cells. mdpi.comnih.gov While specific research on the antiviral activity of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is not extensively detailed in available literature, the broader class of halogenated heterocycles is considered a promising area for the development of new antiviral agents. nih.govresearchgate.net
Immunosuppressive agents are critical for managing autoimmune diseases and preventing organ transplant rejection. nih.govnih.gov These drugs often work by targeting specific signaling pathways within immune cells, such as T-cells and B-cells. drugbank.com The development of novel immunosuppressants is focused on identifying new molecular targets and scaffolds to achieve greater efficacy and fewer side effects. nih.govmedscape.com Nicotinonitrile-based structures are being investigated in various therapeutic contexts, and their potential to be adapted into modulators of immune signaling pathways represents an active area of academic research.
Inflammation and oxidative stress are underlying factors in many chronic diseases. mdpi.com Nicotinonitrile derivatives have been a subject of significant interest for their anti-inflammatory and antioxidant properties. ekb.egekb.egekb.eg The anti-inflammatory effects of these compounds are often investigated by measuring their ability to inhibit enzymes like cyclooxygenase (COX) or to reduce the production of pro-inflammatory signaling molecules. researchgate.netnih.gov
The antioxidant potential is frequently assessed using assays that measure the compound's ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging methods. ekb.egresearchgate.net Certain nicotinonitrile-thiazole hybrids have shown promising antioxidant activity, sometimes superior to standard antioxidants like ascorbic acid. ekb.egresearchgate.net The dual halogen substitution in compounds like this compound makes them intriguing candidates for further investigation in this area.
| Research Area | Derivative Type | Key Findings/Targets |
| Antiviral | Halogenated Compounds | Inhibition of viral RNA replication and interaction with viral proteins. mdpi.comnih.gov |
| Immunosuppressive | General Immunosuppressants | Inhibition of T-cell and B-cell proliferation and function. nih.govdrugbank.com |
| Anti-inflammatory | Nicotinonitrile Conjugates | Inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. ekb.egresearchgate.net |
| Antioxidant | Nicotinonitrile-Thiazole Hybrids | Potent free radical scavenging activity demonstrated in DPPH and ABTS assays. ekb.egresearchgate.net |
Advancements in Anticancer Research
Nicotinonitrile derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology, demonstrating a wide range of anticancer activities. ekb.egresearchgate.net These compounds, characterized by a pyridine ring substituted with a cyano group, have been the focus of numerous studies due to their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.govekb.eg
Research has revealed that the cytotoxic effects of nicotinonitrile derivatives extend across various human cancer cell lines. For instance, certain novel N-nicotinonitrile derivatives have shown remarkable cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov In one study, compounds 11 and 12 were identified as having promising anticancer activity, comparable to the well-known anticancer drug doxorubicin (B1662922), and were also found to inhibit the expression of urokinase plasminogen activator (uPA), an enzyme implicated in tumor invasion and metastasis. nih.gov
Furthermore, a series of newly synthesized nicotinonitrile derivatives incorporating pyrazole (B372694) moieties displayed potent cytotoxic effects against both hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines. nih.gov Specifically, compounds 13 and 19 from this series were the most effective, with compound 19 showing activity stronger than the standard drug doxorubicin against HeLa cells. nih.gov The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis, or programmed cell death. Some derivatives have been shown to significantly induce caspases 9 and 3, key executioner enzymes in the apoptotic pathway, leading to a 3-6 fold increase in their activity in colon cancer cells. nih.gov
Another critical mechanism of action for some nicotinonitrile derivatives is the inhibition of protein kinases, such as tyrosine kinases (TK), which are crucial for cell signaling and growth. nih.gov Overactivity of these kinases is a common feature in many cancers. Compounds 8 and 5g, for example, have been identified as potent anticancer agents that inhibit tyrosine kinase by 86% and 89%, respectively. nih.gov The inhibition of these enzymes can disrupt cancer cell cycle progression and lead to cell death. nih.gov
The versatility of the nicotinonitrile scaffold allows for the synthesis of a diverse range of derivatives with varied and potent anticancer activities. longdom.orgresearchgate.net The ease of structural modification has allowed medicinal chemists to explore different substitutions on the pyridine ring to enhance cytotoxic potency and selectivity against cancer cells. acs.org
Below is a data table summarizing the in vitro anticancer activity of selected nicotinonitrile derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5g | Breast (MCF-7) | ~1-3 | nih.gov |
| Derivative 5g | Colon (HCT-116) | ~1-3 | nih.gov |
| Derivative 7i | Breast (MCF-7) | ~1-3 | nih.gov |
| Derivative 7i | Colon (HCT-116) | ~1-3 | nih.gov |
| Derivative 8 | Breast (MCF-7) | ~1-3 | nih.gov |
| Derivative 8 | Colon (HCT-116) | ~1-3 | nih.gov |
| Derivative 9 | Breast (MCF-7) | ~1-3 | nih.gov |
| Derivative 9 | Colon (HCT-116) | ~1-3 | nih.gov |
| Derivative 7b | Breast (MCF-7) | ~5 | nih.gov |
| Derivative 7b | Colon (HCT-116) | ~5 | nih.gov |
| Derivative 7d | Breast (MCF-7) | ~5 | nih.gov |
| Derivative 7d | Colon (HCT-116) | ~5 | nih.gov |
| Derivative 7f | Breast (MCF-7) | ~5 | nih.gov |
| Derivative 7f | Colon (HCT-116) | ~5 | nih.gov |
| Compound 13 | Hepatocellular (HepG2) | 8.78 ± 0.7 µg/mL | nih.gov |
| Compound 13 | Cervical (HeLa) | 15.32 ± 1.2 µg/mL | nih.gov |
| Compound 19 | Hepatocellular (HepG2) | 5.16 ± 0.4 µg/mL | nih.gov |
| Compound 19 | Cervical (HeLa) | 4.26 ± 0.3 µg/mL | nih.gov |
Exploration in Agro-chemical Applications, such as Molluscicides
In addition to their therapeutic potential, nicotinonitrile derivatives are also being explored for their applications in agriculture, particularly as molluscicides for the control of snail populations that can cause significant damage to crops. mdpi.com The development of effective and environmentally safer molluscicides is an ongoing area of research. nih.gov
A study focused on the design and synthesis of a new series of nicotinonitrile derivatives to evaluate their molluscicidal activity against the land snail Monacha cartusiana. mdpi.comnih.gov The research demonstrated a clear correlation between the chemical structure of the nicotinonitrile molecules and their toxic effects on these snails. mdpi.com
Among the synthesized compounds, nicotinonitrile-2-thiolate salts, specifically compounds 4a and 4b, exhibited significant mortality rates. mdpi.comresearcher.life While the reference compound, Acetamiprid, showed a higher potency, the nicotinonitrile-2-thiolate salts were identified as promising candidates for further development. mdpi.com The water solubility of these salts may contribute to their effectiveness as molluscicidal agents. mdpi.com
The mechanism of action of these nicotinonitrile derivatives as molluscicides was also investigated through biochemical studies. The results indicated a reduction in the levels of acetylcholinesterase (AChE) and total soluble protein (TSP), along with an increase in the concentration of transaminases (ALT and AST) in the snails treated with these compounds. mdpi.comresearcher.life Histopathological examination of the digestive glands of the snails revealed that the nicotinonitrile-2-thiolate salts caused vacuolization, leading to a loss of function in this vital organ. mdpi.comnih.gov
The following table summarizes the molluscicidal activity of selected nicotinonitrile derivatives against M. cartusiana.
| Compound/Derivative | Target Organism | LC50 (mg/mL) | Reference |
| Nicotinonitrile-2-thiolate salt 4a | M. cartusiana | 2.90 | mdpi.com |
| Nicotinonitrile-2-thiolate salt 4b | M. cartusiana | 3.03 | mdpi.com |
| Acetamiprid (Reference) | M. cartusiana | 0.93 | mdpi.com |
Q & A
Q. What synthetic routes are recommended for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, and how can reaction efficiency be quantified?
- Methodological Answer : A two-step approach is often employed:
Suzuki-Miyaura Coupling : To introduce the 2-chloro-5-fluorophenyl group to the pyridine ring. Use Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives in a THF/H₂O solvent system at 80–100°C .
Nitrile Functionalization : Introduce the nitrile group via nucleophilic substitution or cyanation reactions (e.g., using CuCN or K₄[Fe(CN)₆]).
Quantification : Monitor reaction efficiency using HPLC or GC-MS to calculate yield and purity. Optimize parameters (temperature, catalyst loading) via iterative testing .
Q. Which spectroscopic techniques are critical for characterizing substituent positions and electronic effects in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from halogenated aryl and pyridine groups.
- X-ray Crystallography : Resolve steric effects of the chloro-fluoro substituents on the pyridine ring’s planarity.
- FT-IR : Confirm nitrile absorption bands (~2200 cm⁻¹) and assess electronic interactions between substituents .
Q. What safety protocols are essential when handling halogenated intermediates during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., 2-chloro-5-fluorobenzaldehyde derivatives).
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can quantum chemical calculations predict reaction pathways and transition states for this compound’s synthesis?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to:
Q. What factorial design strategies optimize multi-variable synthesis parameters (e.g., solvent polarity, catalyst loading)?
- Methodological Answer : Apply a Box-Behnken design to test three factors (temperature, catalyst concentration, solvent ratio) across 15–20 experiments.
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., solvent polarity vs. temperature). Software like Minitab or Design-Expert enables automated optimization .
Q. How can contradictions between computational predictions and experimental yields be resolved?
- Methodological Answer :
- Error Source Analysis : Check for approximations in DFT models (e.g., solvent effects, dispersion corrections).
- Experimental Validation : Re-run reactions under predicted "optimal" conditions and compare deviations.
- Statistical Reconciliation : Apply multivariate regression to align computational and empirical data. Adjust models iteratively using Bayesian inference .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
